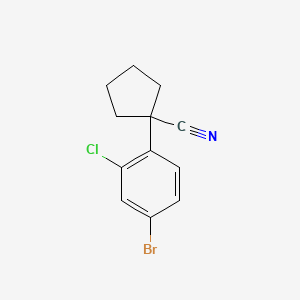
Lenalidomide-5'-acetamido-O-PEG3-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-5’-acetamido-O-PEG3-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a propargyl group, which can improve its solubility and facilitate its conjugation to other molecules for targeted drug delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-acetamido-O-PEG3-propargyl typically involves multiple steps:
Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate.
PEGylation: The activated lenalidomide is then reacted with a PEG linker to form Lenalidomide-PEG.
Acetylation: The PEGylated lenalidomide is acetylated to introduce the acetamido group.
Propargylation: Finally, the acetamido-PEG-lenalidomide is reacted with propargyl bromide to introduce the propargyl group.
Industrial Production Methods
Industrial production of Lenalidomide-5’-acetamido-O-PEG3-propargyl follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-5’-acetamido-O-PEG3-propargyl can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide.
Reduction: The nitro group in lenalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as azides or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of epoxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted propargyl derivatives.
Scientific Research Applications
Lenalidomide-5’-acetamido-O-PEG3-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.
Mechanism of Action
Lenalidomide-5’-acetamido-O-PEG3-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines and stimulating the activity of natural killer (NK) cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Targeted Protein Degradation: Functions as a molecular glue that facilitates the degradation of specific proteins involved in cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide-PEG derivatives: Other PEGylated derivatives of lenalidomide designed for improved solubility and targeted delivery.
Uniqueness
Lenalidomide-5’-acetamido-O-PEG3-propargyl stands out due to its unique combination of a PEG linker and a propargyl group, which enhances its solubility and allows for versatile conjugation to other molecules. This makes it a valuable tool in the development of targeted therapies and bioconjugates .
Properties
Molecular Formula |
C24H29N3O8 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C24H29N3O8/c1-2-7-32-8-9-33-10-11-34-12-13-35-16-22(29)25-18-3-4-19-17(14-18)15-27(24(19)31)20-5-6-21(28)26-23(20)30/h1,3-4,14,20H,5-13,15-16H2,(H,25,29)(H,26,28,30) |
InChI Key |
FDPHTFKYUGRHID-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


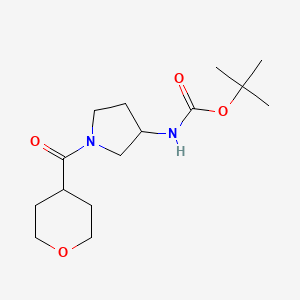
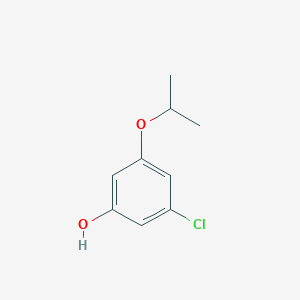
![2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide](/img/structure/B14774157.png)
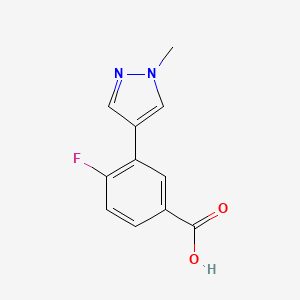


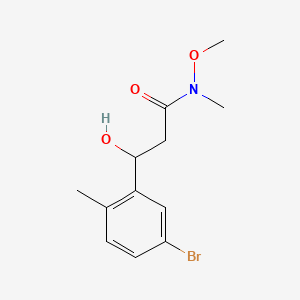
![N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B14774183.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774189.png)
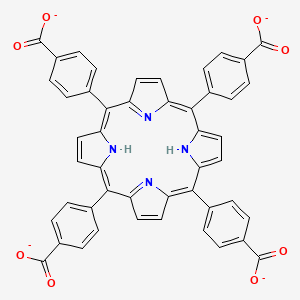
![2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester](/img/structure/B14774203.png)
![Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate](/img/structure/B14774204.png)

